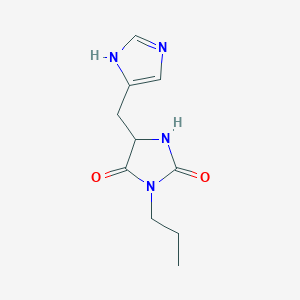
5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by its imidazolidinedione core, which is substituted with an imidazolylmethyl group at the 5-position and a propyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 4-(chloromethyl)imidazole with 3-propyl-2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times. These methods are advantageous for large-scale production due to their scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitroimidazole, halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits antithyroid and antioxidant activities.
5-Phenylimidazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals.
Uniqueness
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the imidazole and imidazolidinedione moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H14N4O2 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-ylmethyl)-3-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-2-3-14-9(15)8(13-10(14)16)4-7-5-11-6-12-7/h5-6,8H,2-4H2,1H3,(H,11,12)(H,13,16) |
InChI-Schlüssel |
FFMKPTNKWSCTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(NC1=O)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


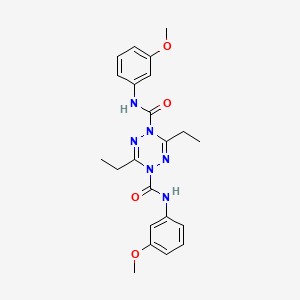
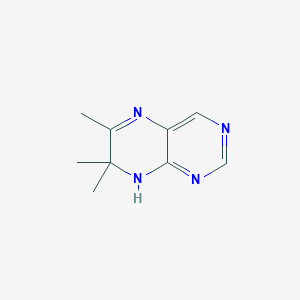
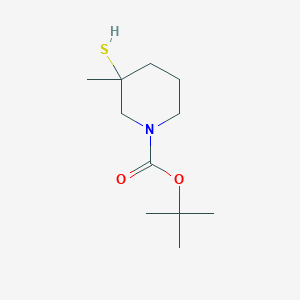
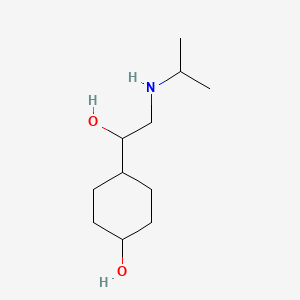

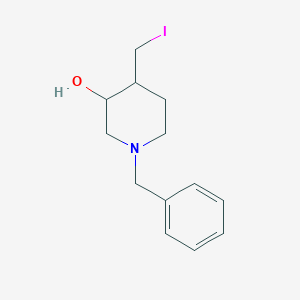
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
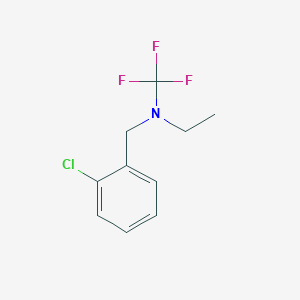
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)

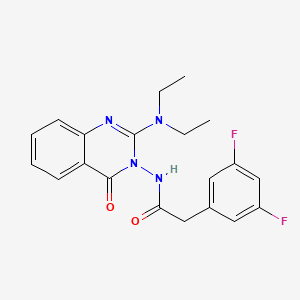
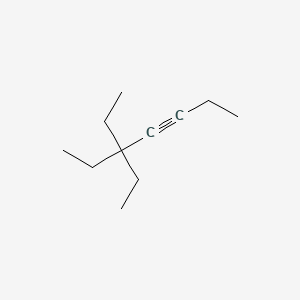
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)

